Benzenethiol, 2,5-dibutoxy-
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Overview
Description
Benzenethiol, 2,5-dibutoxy- is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of two butoxy groups attached to the benzene ring at the 2 and 5 positions, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2,5-dibutoxy- typically involves the introduction of butoxy groups to the benzene ring followed by the addition of a thiol group. One common method is the electrophilic aromatic substitution reaction, where butyl alcohol reacts with benzene in the presence of a strong acid catalyst to form 2,5-dibutoxybenzene. Subsequently, the thiol group is introduced through a nucleophilic substitution reaction using thiourea or hydrogen sulfide as the sulfur source .
Industrial Production Methods
Industrial production of benzenethiol, 2,5-dibutoxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically requires the use of specialized equipment to handle the reagents and maintain the reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2,5-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenethiol, 2,5-dibutoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of benzenethiol, 2,5-dibutoxy- involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The butoxy groups may influence the compound’s solubility, stability, and overall reactivity. The pathways involved in its mechanism of action include thiol-disulfide exchange reactions and interactions with enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Lacks the butoxy groups, making it less hydrophobic and potentially less reactive.
2,5-Dibutoxybenzene: Lacks the thiol group, reducing its ability to form covalent bonds with biomolecules.
Thiophenol: Similar to benzenethiol but without the butoxy groups, affecting its solubility and reactivity
Uniqueness
The butoxy groups enhance its hydrophobicity and solubility in organic solvents, while the thiol group provides reactivity towards electrophiles and potential biological activity .
Properties
CAS No. |
62774-44-1 |
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Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2,5-dibutoxybenzenethiol |
InChI |
InChI=1S/C14H22O2S/c1-3-5-9-15-12-7-8-13(14(17)11-12)16-10-6-4-2/h7-8,11,17H,3-6,9-10H2,1-2H3 |
InChI Key |
PBUWMGILUZYALO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)S |
Origin of Product |
United States |
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